molecular formula C18H19ClN2OS B2859701 (2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421525-48-5

(2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No. B2859701
CAS RN: 1421525-48-5
M. Wt: 346.87
InChI Key: QKQSQNTZKGSOSW-UHFFFAOYSA-N
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Description

The compound “(2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a 2-chlorophenyl group, a pyridin-2-ylthio group, a piperidin-1-yl group, and a methanone group . These groups could potentially give the compound a variety of chemical properties and reactivities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The presence of aromatic rings (phenyl and pyridinyl groups) and a piperidine ring could result in a rigid and planar structure. The chlorine atom and the sulfur atom might also influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The phenyl and pyridinyl groups might undergo electrophilic aromatic substitution reactions. The piperidine ring could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a polar carbonyl group and potentially polarizable sulfur and chlorine atoms could impact its solubility and reactivity .

Scientific Research Applications

Biocatalytic Production

  • Biocatalysis in Drug Intermediate Synthesis : A study by Ni, Zhou, and Sun (2012) explored the use of Kluyveromyces sp. in the biocatalytic production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol [(S)-CPMA], an important chiral intermediate of the anti-allergic drug Betahistine. The process involved stereoselective reduction and achieved high enantiomeric excess and yield, demonstrating the compound's role in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).

Antimicrobial and Anticancer Agents

  • Novel Heterocyclic Compounds : Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds including pyridyl-pyrazolines, showing significant anticancer and antimicrobial properties. This indicates the potential of such compounds in therapeutic applications (Katariya, Vennapu, & Shah, 2021).
  • Pyrazole Derivatives for Antimicrobial and Anticancer Applications : Hafez, El-Gazzar, and Al-Hussain (2016) developed pyrazole derivatives that exhibited high anticancer and antimicrobial activities, highlighting the potential of these compounds in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular and Structural Studies

  • Structural Analysis for Drug Design : Various studies have focused on the structural analysis and molecular docking of related compounds for potential drug design. These include investigations into crystal and molecular structures, offering insights into drug interactions at a molecular level (Revathi et al., 2015).

Medicinal Chemistry

  • Cannabinoid Receptor Interaction : Shim et al. (2002) investigated the molecular interaction of a similar compound with the CB1 cannabinoid receptor, contributing to the understanding of receptor-ligand interactions in medicinal chemistry (Shim et al., 2002).

Synthesis and Process Development

  • Synthetic Routes for Clinical Trials : Kopach et al. (2010) described the synthesis of a related compound, highlighting its significance as an intermediate in the manufacture of NK1-II inhibitor LY686017. The study underscores the compound's role in facilitating clinical trials and drug development (Kopach et al., 2010).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

(2-chlorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c19-16-6-2-1-5-15(16)18(22)21-11-8-14(9-12-21)13-23-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQSQNTZKGSOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

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